methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate
CAS No.: 1283108-91-7
Cat. No.: VC2821189
Molecular Formula: C14H24N2O5
Molecular Weight: 300.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1283108-91-7 |
|---|---|
| Molecular Formula | C14H24N2O5 |
| Molecular Weight | 300.35 g/mol |
| IUPAC Name | methyl 1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]cyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C14H24N2O5/c1-13(2,3)21-12(19)15-9-10(17)16-14(11(18)20-4)7-5-6-8-14/h5-9H2,1-4H3,(H,15,19)(H,16,17) |
| Standard InChI Key | ILXTXTRRHFMSGH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC(=O)NC1(CCCC1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)NC1(CCCC1)C(=O)OC |
Introduction
Chemical Properties and Structure
Basic Identification and Characteristics
Methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate is a complex organic compound characterized by its unique structural elements and specific chemical properties. The compound is identified by the following parameters:
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1283108-91-7 |
| Molecular Formula | C₁₄H₂₄N₂O₅ |
| Molecular Weight | 300.35 g/mol |
| Chemical Classification | Protected peptide intermediate |
This compound possesses a multifaceted structure featuring several key components that contribute to its chemical behavior and utility in synthetic applications. The structure incorporates a cyclopentane ring, which serves as a conformationally restricted scaffold, a methyl ester functionality, and a peptide bond linking a Boc-protected glycine residue.
Structural Features
The compound's structure can be broken down into three primary components:
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tert-Butoxycarbonyl (Boc) protecting group: This carbamate-based protecting group shields the amino function of glycine from unwanted reactions during synthetic procedures. The Boc group is commonly used in peptide synthesis due to its stability under basic conditions and its selective removal under acidic conditions.
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Glycyl moiety: This represents the simplest amino acid residue (glycine), which serves as a linking unit within the molecule.
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Cyclopentane ring with methyl ester: The cyclopentane ring provides a conformationally restricted scaffold, while the methyl ester represents a protected carboxylic acid function that can be selectively hydrolyzed when needed.
These structural features contribute to the compound's utility in peptide chemistry, providing both protection for reactive functional groups and potential for further synthetic elaboration.
Synthesis Methods
General Synthetic Approach
The synthesis of methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate primarily involves peptide coupling reactions, where a Boc-protected glycine is attached to a cyclopentane ring derivative. This process requires careful control of reaction conditions to ensure selectivity and yield.
The general synthetic pathway typically includes:
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Protection of glycine with a Boc group
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Activation of the carboxylic acid function of Boc-glycine
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Coupling with a methyl 1-aminocyclopentanecarboxylate
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Purification of the final product
Key Reaction Parameters
Successful synthesis of this compound depends on several critical reaction parameters that must be carefully controlled:
Table 2: Critical Reaction Parameters
| Parameter | Optimal Conditions | Significance |
|---|---|---|
| Coupling Reagents | EDC/HOBt, HATU, or PyBOP | Activation of carboxylic acid for peptide bond formation |
| Reaction pH | Slightly basic (pH 7-8) | Prevents Boc group removal while promoting nucleophilic attack |
| Temperature | 0-25°C | Minimizes side reactions and racemization |
| Solvent System | DCM, DMF, or THF | Provides appropriate solvation of reagents |
Applications in Research and Development
Role in Peptide Chemistry
Methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate serves as a valuable building block in peptide chemistry for several reasons:
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The Boc-protected glycine moiety can be selectively deprotected, allowing for further extension of the peptide chain.
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The methyl ester can be hydrolyzed to expose a carboxylic acid for additional coupling reactions.
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The cyclopentane ring provides conformational rigidity, which can influence the biological properties of the final peptide products.
These features make the compound particularly useful in the synthesis of conformationally restricted peptide analogs, which often exhibit enhanced metabolic stability and receptor selectivity compared to their linear counterparts.
Comparative Analysis with Related Compounds
Understanding the relationship between methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate and structurally similar compounds provides context for its applications and properties.
Table 3: Comparison with Related Compounds
| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate | 1283108-91-7 | 300.35 | Reference compound |
| 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid | 204514-22-7 | 243.30 | Free carboxylic acid instead of methyl ester; different position of amino group |
| (1S,3R)-Methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate | 554451-12-6 | 243.30 | Direct Boc protection of amino group; different stereochemistry |
These structural variations can significantly impact the reactivity, solubility, and biological properties of the compounds, highlighting the importance of precise structural control in peptide chemistry applications.
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